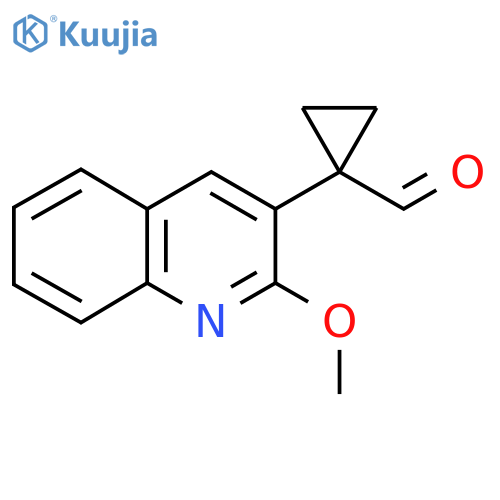Cas no 2229308-19-2 (1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde)
1-(2-メトキシキノリン-3-イル)シクロプロパン-1-カルバアルデヒドは、キノリン骨格とシクロプロパン環を有する高純度有機中間体です。分子内にアルデヒド基とメトキシ基を併せ持つため、医薬品合成や機能性材料の開発において多様な誘導体化が可能です。特に、シクロプロパン環の立体障害を利用した選択的反応や、キノリン核の電子特性を活かした触媒設計に適しています。高い熱安定性と溶解性を示し、有機溶媒中での取り扱いが容易な点が特徴です。X線結晶構造解析により立体配置が確認されており、精密有機合成における信頼性の高い構築ブロックとして利用されています。

2229308-19-2 structure
商品名:1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde
- 2229308-19-2
- EN300-1731578
-
- インチ: 1S/C14H13NO2/c1-17-13-11(14(9-16)6-7-14)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3
- InChIKey: CJUOZYCRSUYIAF-UHFFFAOYSA-N
- ほほえんだ: O=CC1(C2C(=NC3C=CC=CC=3C=2)OC)CC1
計算された属性
- せいみつぶんしりょう: 227.094628657g/mol
- どういたいしつりょう: 227.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2Ų
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731578-0.05g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1731578-0.5g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1731578-5.0g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 5g |
$4226.0 | 2023-06-04 | ||
| Enamine | EN300-1731578-5g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 5g |
$4226.0 | 2023-09-20 | ||
| Enamine | EN300-1731578-10g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 10g |
$6266.0 | 2023-09-20 | ||
| Enamine | EN300-1731578-0.1g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1731578-0.25g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1731578-1.0g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 1g |
$1458.0 | 2023-06-04 | ||
| Enamine | EN300-1731578-2.5g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1731578-1g |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde |
2229308-19-2 | 1g |
$1458.0 | 2023-09-20 |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
2229308-19-2 (1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde) 関連製品
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 857369-11-0(2-Oxoethanethioamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
